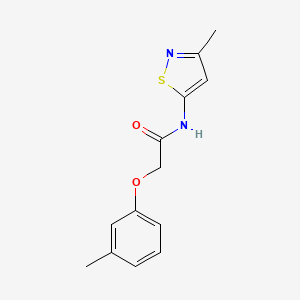

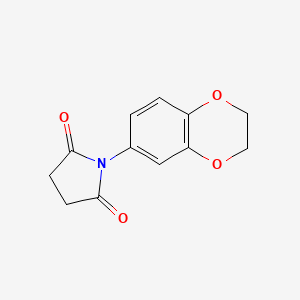

![molecular formula C17H14N2O3 B2360356 (2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid CAS No. 727652-21-3](/img/structure/B2360356.png)

(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MPIP or MIP-1 and is a potent antagonist of the GPR139 receptor. The GPR139 receptor is a G protein-coupled receptor that is expressed in the brain and has been implicated in various physiological processes. The purpose of

Aplicaciones Científicas De Investigación

Cancer Research

A study by Almeida et al. (2018) explored selenylated imidazo[1,2-a]pyridines with potential activity against breast cancer. Compounds with methoxyphenyl groups demonstrated cytotoxic effects on MCF-7 cells, showing promise as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Structural Analysis

Dhanalakshmi et al. (2018) conducted a structural analysis of imidazo[1,2-a]pyridine derivatives, including those with methoxyphenyl rings. Their research focused on the inclination of these rings relative to the imidazole rings, contributing to the understanding of the compound's crystal structure (Dhanalakshmi et al., 2018).

Antiulcer Agents

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents. Although they did not show significant antisecretory activity, some compounds exhibited cytoprotective properties (Starrett et al., 1989).

Pharmaceutical Synthesis

Khalafy et al. (2002) investigated the synthesis of imidazo[1,2-a]pyridines, highlighting the role of methoxyphenyl derivatives in forming imidazopyridines. Their work contributes to the broader field of pharmaceutical synthesis (Khalafy et al., 2002).

Antiviral Research

Enguehard-Gueiffier et al. (2013) designed biphenyl derivatives of imidazo[1,2-a]pyridine for inhibiting viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This research emphasizes the antiviral potential of these compounds (Enguehard-Gueiffier et al., 2013).

Anticholinesterase Potential

Kwong et al. (2019) explored imidazo[1,2-a]pyridine-based derivatives for their anticholinesterase potential, focusing on their inhibitory effects on enzymes like AChE and BChE. Their findings contribute to the understanding of these compounds in neurological disorders (Kwong et al., 2019).

Herbicidal Activity

Ohta et al. (1993) synthesized phenoxypropionic acid derivatives with imidazo[1,2-a]pyridine moiety and examined their herbicidal activities. This research provides insight into the agricultural applications of these compounds (Ohta et al., 1993).

Propiedades

IUPAC Name |

(E)-3-[2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-13-6-4-5-12(11-13)17-14(8-9-16(20)21)19-10-3-2-7-15(19)18-17/h2-11H,1H3,(H,20,21)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDQZLDUTLCWSZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

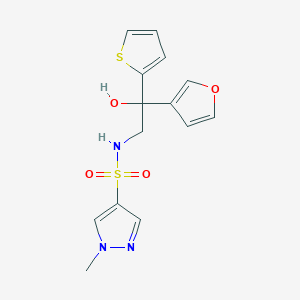

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)

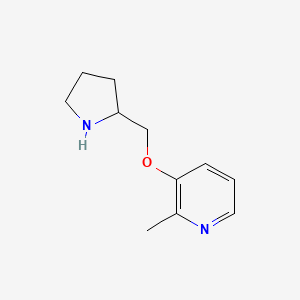

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

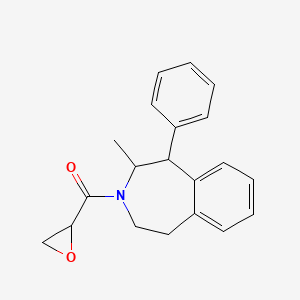

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)

![3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2360296.png)